Product packaging for Griseofulvin-13C,d3(Cat. No.:CAS No. 1329612-29-4)

Griseofulvin-13C,d3

Cat. No.: B563588
CAS No.: 1329612-29-4
M. Wt: 356.778
InChI Key: DDUHZTYCFQRHIY-IQVAYXSPSA-N
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Description

Contextualizing Griseofulvin (B1672149) as a Polyketide Natural Product in Academic Inquiry

Griseofulvin is a natural product first isolated in 1939 from the fungus Penicillium griseofulvum. wikipedia.orgnih.gov It belongs to a large class of secondary metabolites known as polyketides. rsc.orgresearchgate.net Polyketides are synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA or their derivatives. rsc.orgresearchgate.net The biosynthesis of these compounds is of significant interest to researchers due to their diverse and complex structures, as well as their wide range of biological activities. researchgate.netnih.gov

The study of polyketide biosynthesis, including that of griseofulvin, has been a fertile ground for academic inquiry. rsc.orgdtu.dk Early research focused on elucidating the structure and biosynthetic pathway of these compounds. dtu.dkmdpi.com The "acetic acid hypothesis," which suggested that the core structures of many phenolic compounds were derived from the head-to-tail linkage of acetic acid units, was a significant early theory in this field. dtu.dk Later studies, utilizing more advanced analytical techniques, refined this understanding, clarifying the roles of acetyl-CoA as a starter unit and malonyl-CoA as an extender unit in the growing polyketide chain. wikipedia.orgdtu.dk

Griseofulvin's unique spirocyclic structure, consisting of a benzofuran-3-one system, has made it a fascinating subject for synthetic and biosynthetic studies. dtu.dknih.gov Its antifungal properties, which stem from its ability to disrupt the mitotic spindle in fungal cells, have also driven research into its mechanism of action and potential therapeutic applications beyond its established use in treating dermatophyte infections. wikipedia.orgresearchgate.netpatsnap.com

Role and Significance of Griseofulvin-13C,d3 as a Tracer and Analytical Standard in Research

This compound is a specifically designed isotopically labeled version of griseofulvin. lgcstandards.com In this molecule, one carbon atom is replaced with its heavier isotope, ¹³C, and three hydrogen atoms in a methoxy (B1213986) group are replaced with deuterium (B1214612) (d3). lgcstandards.com This dual labeling provides a distinct mass shift that is easily detectable by mass spectrometry.

The primary roles of this compound in research are as a tracer and an analytical standard. clearsynth.comthomasker.hucaymanchem.com

As a tracer: this compound can be used to follow the metabolic fate of griseofulvin in biological systems. scitechnol.com By administering the labeled compound, researchers can track its absorption, distribution to various tissues, biotransformation into metabolites, and subsequent excretion. musechem.com This information is critical for understanding the drug's pharmacokinetic profile.

As an analytical standard: this compound serves as an ideal internal standard for the quantitative analysis of griseofulvin in biological samples (e.g., blood, urine) by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.comsigmaaldrich.com Because it is chemically identical to the unlabeled griseofulvin, it behaves similarly during sample preparation and analysis, correcting for any loss of analyte. metwarebio.com Its different mass, however, allows it to be distinguished from the unlabeled compound, enabling precise and accurate quantification.

The use of this compound enhances the reliability and precision of research findings in studies involving griseofulvin. evitachem.com

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₆¹³CH₁₄D₃ClO₆
CAS Number 1329612-29-4
Molecular Weight 356.78
Isotopic Purity >95%
Labeled Atoms Carbon-13, Deuterium

Data sourced from LGC Standards. lgcstandards.com

Historical Trajectory of Isotopic Studies in Griseofulvin Research and Discovery

The use of isotopic labeling in the study of griseofulvin dates back to the mid-20th century, playing a pivotal role in unraveling its biosynthetic pathway. dtu.dk Early investigations employed radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C), to trace the incorporation of precursor molecules into the griseofulvin structure. dtu.dkresearchgate.net

In 1958, A.J. Birch and his colleagues conducted seminal experiments using [1-¹⁴C]acetic acid. dtu.dk Their findings supported the "acetic acid hypothesis," demonstrating that seven acetate (B1210297) units were incorporated into the griseofulvin molecule. dtu.dk These early radiolabeling studies were instrumental in establishing the polyketide origin of griseofulvin.

With the advent of NMR spectroscopy, stable isotopes like carbon-13 (¹³C) and deuterium (²H) became increasingly important in biosynthetic research. beilstein-journals.org ¹³C-NMR studies, using singly and doubly labeled acetate, provided more detailed insights into the assembly of the griseofulvin backbone. mdpi.com These experiments helped to revise the initial "acetic acid hypothesis" by showing that while acetyl-CoA serves as the starter unit, the subsequent chain extensions utilize six malonyl-CoA units. wikipedia.orgdtu.dk

Deuterium labeling has also been employed in griseofulvin research. For instance, studies by Sato and Oda utilized deuterium-labeled precursors to investigate specific steps in the biosynthetic pathway. dtu.dk These isotopic studies, spanning several decades and employing progressively sophisticated analytical techniques, have been fundamental to our current understanding of how this complex natural product is assembled by its parent fungus.

Properties

CAS No.

1329612-29-4

Molecular Formula

C17H17ClO6

Molecular Weight

356.778

IUPAC Name

(2S,5/'R)-7-chloro-3/',6-dimethoxy-5/'-methyl-4-(trideuteriomethoxy)spiro[1-benzofuran-2,4/'-cyclohex-2-ene]-1/',3-dione

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3

InChI Key

DDUHZTYCFQRHIY-IQVAYXSPSA-N

SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Synonyms

(1’S,6’R)-7-Chloro-2’,6-dimethoxy-4-(methoxy-d3)-6’-methyl-spiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione;  Amudane-13C,d3;  Fulcin-13C,d3;  Grisovin-13C,d3;  Spirofulvin-13C,d3;  Sporostatin-13C,d3;  Xuanjing-13C,d3; 

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of Griseofulvin 13c,d3

Biosynthetic Incorporation of Isotopic Precursors for Griseofulvin-13C,d3 Production

Fungal fermentation remains a primary method for producing complex natural products like griseofulvin (B1672149), and isotopic labeling during this process allows for detailed pathway analysis.

Elucidation of Acetate (B1210297) and Malonate Contributions via Carbon-13 Labeling

The biosynthesis of griseofulvin is understood to proceed via a polyketide pathway, where acetate and malonate units serve as the fundamental building blocks for the carbon skeleton nih.govnih.govscribd.com. By feeding the producing fungus with ¹³C-labeled acetate and malonate, researchers can trace the incorporation of these precursors into the griseofulvin molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is then used to analyze the resulting labeled griseofulvin, revealing the specific positions where the ¹³C atoms have been incorporated nih.govresearchgate.net. These studies have confirmed that the carbon backbone of griseofulvin is iteratively assembled from one acetyl-CoA starter unit and six malonyl-CoA extender units nih.govnih.govnih.gov. The incorporation patterns observed with labeled acetate and malonate provide direct evidence for the polyketide assembly mechanism and the origin of specific carbon atoms within the griseofulvin structure nih.govdtu.dkrsc.org.

Deuterium (B1214612) Labeling for Biosynthetic Pathway Delineation

Deuterium (²H or D) labeling is another critical technique for dissecting biosynthetic pathways. By using deuterium-labeled precursors, such as [2-¹³C, ²H3]-acetate, scientists can track the fate of specific hydrogen atoms during enzymatic transformations dtu.dksemanticscholar.org. Incorporations of deuterium at particular sites within the griseofulvin molecule, as detected by NMR and mass spectrometry, can indicate specific reaction steps, such as hydrogen shifts, oxidations, or reductions, that occur during the pathway rsc.orgrsc.org. For instance, deuterium incorporation studies have provided evidence supporting dearomatization events in the griseofulvin biosynthetic pathway, specifically at positions C-8, C-9, and C-10 rsc.orgrsc.org.

Chemo-Enzymatic and Total Synthesis Approaches for this compound and Labeled Analogs

Chemical synthesis offers precise control over the introduction of isotopes at specific molecular positions, complementing biosynthetic approaches.

Regioselective Isotopic Labeling Techniques for Griseofulvin Derivatives

While specific detailed protocols for the regioselective chemical synthesis of this compound are not extensively detailed in the provided search results, total synthesis strategies for griseofulvin and its analogs have been well-established dtu.dkresearchgate.netacs.org. These synthetic routes, which involve multiple steps and sophisticated organic chemistry techniques, provide a framework for introducing isotopic labels at precise locations. For example, a chemical synthesis could involve using ¹³C-labeled building blocks or deuterated reagents at specific stages of the synthesis to achieve regioselective labeling. Techniques such as directed metallation or the use of isotopically labeled starting materials in convergent synthetic strategies can be employed to achieve high regiochemical purity of the labeled product. The development of chemo-enzymatic approaches, which combine chemical and enzymatic steps, also offers potential for regioselective labeling by utilizing enzymes that can catalyze specific isotopic incorporation reactions.

Advancements and Challenges in High-Yield Isotopic Enrichment of this compound

Achieving high yields and isotopic enrichment of labeled compounds like this compound presents both opportunities and challenges.

Advancements:

Optimized Fermentation: Advances in fermentation technology and strain improvement for griseofulvin-producing fungi can lead to increased yields of the target compound, thereby improving the efficiency of biosynthetic labeling nih.gov.

Precursor Feeding Strategies: Refined methods for feeding labeled precursors, including precise control over concentration, timing, and duration, enhance the incorporation efficiency and isotopic purity of the final product nih.govsemanticscholar.org.

Analytical Techniques: The development of highly sensitive analytical techniques, particularly NMR and mass spectrometry, allows for the accurate detection and quantification of isotopic incorporation, even at low levels, facilitating the characterization of labeled compounds nih.govsemanticscholar.org.

Commercial Availability: The commercial availability of Griseofulvin-d3 medchemexpress.com indicates that methods for its synthesis, likely involving deuterium incorporation via chemical synthesis or controlled biosynthesis, are established.

Challenges:

Cost and Complexity: The synthesis of isotopically labeled compounds, whether through biosynthesis or chemical synthesis, can be expensive and labor-intensive due to the cost of labeled precursors and the complexity of purification.

Yield and Purity: Achieving high yields of the target molecule and simultaneously obtaining high isotopic enrichment (e.g., >95% ¹³C or deuterium incorporation) can be challenging, requiring careful optimization of reaction or fermentation conditions rjptonline.org.

Metabolic Scrambling: In biosynthetic approaches, metabolic pathways can sometimes "scramble" or rearrange labeled precursors, leading to non-specific labeling patterns that complicate interpretation.

Advanced Analytical Methodologies Employing Griseofulvin 13c,d3

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) NMR for Conformational Analysis and Solvent Interactions with Griseofulvin-13C,d3

Deuterium Nuclear Magnetic Resonance (D-NMR) is a valuable technique for studying the conformational dynamics and solvent interactions of molecules like this compound. sigmaaldrich.com By replacing specific protons with deuterium, researchers can probe the local environment and mobility of different parts of the molecule.

Conformational Analysis:

Solvent Interactions:

D-NMR is also a powerful tool for investigating interactions between a solute and deuterated solvents. Conversely, by studying this compound in various non-deuterated solvents, it is possible to understand how different solvent environments affect the conformation and dynamics of the drug molecule. The deuterium signal of this compound can be monitored for changes in chemical shift, line width, and relaxation rates upon interaction with different solvents, providing insights into hydrogen bonding and other intermolecular forces. gla.ac.uk

D-NMR Application Information Gained Relevance to this compound
Conformational StudiesTorsional angles, molecular flexibility, and orientation of the deuterated methoxy (B1213986) group.Understanding the bioactive conformation and the impact of structural modifications.
Solvent Interaction AnalysisHydrogen bonding, solvent shell structure, and dynamics.Elucidating solubility characteristics and the influence of the local environment on the drug's structure.

Multi-dimensional NMR Techniques for this compound Characterization

The presence of both ¹³C and deuterium labels in this compound makes it an ideal candidate for a variety of multi-dimensional NMR experiments. These techniques provide detailed structural information by correlating the signals of different nuclei.

The combination of ¹³C and deuterium labeling enhances the resolution and sensitivity of NMR experiments, which is particularly beneficial for studying complex molecules. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously assign the ¹H, ¹³C, and even deuterium resonances in the molecule. rsc.orgmdpi.com For this compound, a ¹H-¹³C HSQC would show a correlation between the protons and their directly attached carbon atoms, while an HMBC would reveal longer-range couplings, helping to piece together the molecular structure. The deuterium label can be used in specialized pulse sequences to further simplify spectra or to probe specific interactions.

NMR Technique Type of Information Application to this compound
¹H-¹³C HSQCDirect C-H correlationsAssignment of proton and carbon signals.
¹H-¹³C HMBCLong-range C-H correlationsStructural elucidation and confirmation.
NOESYThrough-space proton-proton interactionsDetermination of 3D structure and conformation.
Isotope-edited/-filtered NMRSelective observation of labeled partsSimplification of complex spectra and focused analysis of specific regions. nih.gov

Investigation of Ligand-Protein Interactions via Isotope-Filtered NMR

Isotope-filtered NMR spectroscopy is a powerful method for studying the interactions between a labeled ligand, such as this compound, and an unlabeled protein target. nih.govresearchgate.net This technique allows for the selective observation of either the ligand or the protein signals, or the signals originating from their interaction.

In a typical isotope-filtered experiment, an NMR pulse sequence is designed to suppress the signals from the unlabeled component (the protein), allowing only the signals from the ¹³C-labeled this compound to be detected. By comparing the NMR spectrum of the bound ligand to that of the free ligand, researchers can identify which parts of the Griseofulvin (B1672149) molecule are involved in the binding interaction. Changes in chemical shifts, line broadening, and the appearance of transferred Nuclear Overhauser Effects (trNOEs) can pinpoint the binding epitope. nih.gov Griseofulvin is known to bind to tubulin, and these methods could be used to map the binding site and understand the molecular basis of its activity. caymanchem.com

Isotope-Filtered NMR Experiment Purpose Information Obtained for this compound
¹³C-Edited NOESYTo observe NOEs between the labeled ligand and the unlabeled protein.Identifies the specific protons of this compound that are in close proximity to the protein, revealing the binding orientation.
Isotope-Filtered COSY/TOCSYTo observe the scalar coupling network of the bound ligand.Provides information on the conformation of this compound when bound to its target protein.

Chromatographic Separations Coupled with Isotopic Detection (e.g., UPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, quantification, and purification of pharmaceutical compounds. researchgate.net When coupled with mass spectrometry (MS), these methods become powerful tools for analyzing isotopically labeled compounds like this compound.

The primary use of this compound in this context is as an internal standard for the quantification of unlabeled griseofulvin in various biological matrices. caymanchem.com Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they co-elute during the chromatographic separation. google.com However, they are readily distinguished by the mass spectrometer due to their mass difference. researchgate.net This allows for highly accurate and precise quantification, as any sample loss or variation during sample preparation and analysis affects both the analyte and the internal standard equally. wur.nl

UPLC-MS/MS methods are particularly powerful, offering high resolution, sensitivity, and speed for the analysis of complex mixtures. researchgate.netcore.ac.uk

Technique Application Advantage for this compound
HPLC-MSSeparation and quantificationAccurate quantification of griseofulvin in biological samples using this compound as an internal standard.
UPLC-MS/MSHigh-throughput analysisIncreased speed, resolution, and sensitivity for pharmacokinetic and metabolic studies. researchgate.net

Complementary Spectroscopic and Diffraction Techniques for Labeled Griseofulvin Forms (e.g., FT-IR, XRPD, DSC in relevant contexts)

While NMR and mass spectrometry are primary tools for studying isotopically labeled compounds, other techniques provide complementary information about the solid-state properties of this compound.

X-Ray Powder Diffraction (XRPD): XRPD is a crucial technique for characterizing the crystalline structure of solid materials. researchgate.netsciengine.comamericanpharmaceuticalreview.commdpi.com It can be used to identify different polymorphic forms of griseofulvin and to ensure the phase purity of a sample. ul.ie The isotopic labeling in this compound is not expected to significantly alter the crystal lattice, so its XRPD pattern should be virtually identical to that of unlabeled griseofulvin. researchgate.netsciengine.com

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a material, such as its melting point and glass transition temperature. nih.govresearchgate.netmalvernpanalytical.com This information is critical for understanding the physical stability and processability of a drug substance. For this compound, DSC can be used to compare its thermal behavior to that of the unlabeled compound, ensuring that the isotopic labeling has not introduced significant changes in its solid-state properties. nih.govacs.org

Technique Property Measured Relevance to this compound
FT-IRVibrational frequencies of chemical bondsConfirmation of molecular structure and functional groups. jptcp.comresearchgate.netmdpi.comresearchgate.net
XRPDCrystalline structure and phaseIdentification of polymorphs and assessment of crystallinity. researchgate.netsciengine.comamericanpharmaceuticalreview.commdpi.com
DSCThermal transitions (e.g., melting point)Assessment of thermal stability and solid-state characterization. nih.govresearchgate.netmalvernpanalytical.com

Mechanistic Elucidation of Griseofulvin Biosynthesis Through Isotopic Tracing with Griseofulvin 13c,d3

Detailed Mapping of Polyketide Assembly from Acetyl-CoA and Malonyl-CoA

The carbon framework of griseofulvin (B1672149) is assembled from simple carboxylic acid units, a hallmark of polyketide natural products. nih.gov Isotopic labeling experiments have definitively established that the biosynthesis initiates with one molecule of acetyl-CoA serving as the starter unit, followed by the sequential addition of six extender units of malonyl-CoA. mdpi.comnih.govnih.govresearchgate.netuniprot.orgresearchgate.net This process constructs a linear heptaketide chain, which is the precursor to the characteristic aromatic rings of the molecule. mdpi.comnih.govresearchgate.net

Feeding studies using [1-¹⁴C]-acetate and later [¹³C]-acetate followed by Nuclear Magnetic Resonance (NMR) analysis were pivotal in tracing the origin of each carbon atom in the final griseofulvin structure. nih.govnih.gov These experiments demonstrated that the molecule is derived entirely from acetate (B1210297) units, confirming the polyketide hypothesis first proposed in the 1950s. nih.gov The assembly is a highly orchestrated process managed by a single, large multifunctional enzyme.

Precursor MoleculeFunction in BiosynthesisNumber of Units
Acetyl-CoA Starter Unit1
Malonyl-CoA Extender Units6

Characterization of Enzymatic Transformations and Biosynthetic Cascade Steps

Following the assembly of the polyketide chain, a series of enzymatic modifications, including cyclization, methylation, halogenation, oxidative coupling, and reduction, are required to produce the final griseofulvin molecule. The identification of the griseofulvin biosynthetic gene cluster (gsf) in Penicillium aethiopicum enabled the characterization of each enzyme's specific role through systematic gene deletion and in vitro reconstitution studies. nih.govdtu.dkfrontiersin.org

The central enzyme in griseofulvin biosynthesis is GsfA, a nonreducing polyketide synthase (NR-PKS). mdpi.comnih.govresearchgate.net GsfA is responsible for catalyzing the iterative condensation of the acetyl-CoA starter with six malonyl-CoA extenders to form the heptaketide backbone. nih.govresearchgate.netresearchgate.net Unlike many other PKSs, GsfA lacks a thioesterase (TE) domain for product release. nih.govresearchgate.net Instead, its product template (PT) domain mediates two crucial cyclization reactions: a C8-C13 aldol (B89426) condensation followed by a C1-C6 Claisen-type cyclization. nih.govresearchgate.net This sequence forms the benzophenone (B1666685) intermediate, the first cyclic precursor in the pathway. researchgate.netnih.gov Gene deletion of gsfA completely abolishes griseofulvin production, confirming its essential role. mdpi.comnih.govnih.gov

The griseofulvin gene cluster contains three distinct S-adenosyl-methionine (SAM)-dependent O-methyltransferase genes: gsfB, gsfC, and gsfD. dtu.dkfrontiersin.org Gene knockout studies have precisely defined their sequence and function. nih.gov

GsfB and GsfC : These enzymes act early in the pathway, methylating the hydroxyl groups on the initial benzophenone product of GsfA to form griseophenone (B13407120) C. mdpi.comnih.govuniprot.org Specifically, GsfB methylates the 3-OH group, while GsfC methylates the 9-OH group. nih.gov These methylations are critical as they prevent a spontaneous dehydration reaction that would otherwise lead to the formation of norlichexanthone, an off-pathway shunt product. nih.govdtu.dk

GsfD : This methyltransferase acts much later in the biosynthetic cascade. After the formation of the spirocyclic grisan core, GsfD catalyzes the final methylation at the 5-OH position to yield dehydrogriseofulvin (B194194). mdpi.comnih.govresearchgate.netuniprot.org

A key structural feature of griseofulvin is the chlorine atom on one of its aromatic rings. This chlorination is catalyzed by the enzyme GsfI, a flavin-dependent halogenase. uniprot.orgdtu.dkfrontiersin.orgmdpi.com Following the initial methylations by GsfB and GsfC, GsfI performs a regiospecific chlorination of griseophenone C to produce griseophenone B. mdpi.comuniprot.orgresearchgate.netmdpi.com Deletion of the gsfI gene results in the accumulation of the non-chlorinated precursor, dechlorogriseofulvin, demonstrating that GsfI is essential for chlorination and that this step occurs prior to the formation of the grisan ring. mdpi.comnih.govmdpi.com

The defining structural feature of griseofulvin is its spirocyclic grisan scaffold. This complex three-dimensional structure is forged by the cytochrome P450 enzyme, GsfF. dtu.dkacs.org GsfF catalyzes the intramolecular oxidative coupling of the two aromatic rings in griseophenone B to form the grisan core of desmethyl-dehydrogriseofulvin. nih.govuniprot.orgacs.org The mechanism of this critical transformation has been a subject of detailed investigation. escholarship.orgescholarship.org Two primary mechanisms were proposed: one involving an arene oxide intermediate and another proceeding via a di-radical coupling. nih.govdtu.dkescholarship.org Computational studies using density functional theory (DFT), supported by experimental kinetic isotope effects, indicate that the reaction preferentially proceeds through two sequential phenolic O-H abstractions (a di-radical mechanism) rather than through the formation of an arene oxide. escholarship.orgescholarship.orgescholarship.orgresearcher.life Knockout of the gsfF gene leads to the accumulation of the uncyclized griseophenone B, confirming its role in this key spirocyclization step. dtu.dk

The final step in the biosynthesis of griseofulvin is a stereospecific reduction catalyzed by the enzyme GsfE, a short-chain dehydrogenase/reductase. nih.gov GsfE acts on the dehydrogriseofulvin intermediate produced after the GsfD-catalyzed methylation. mdpi.comnih.gov Using NADPH as a cofactor, GsfE performs a 1,4-Michael-type addition of a hydride to the cyclohexadienone ring of dehydrogriseofulvin. nih.gov This reduction establishes the final chiral center at the C-6' position, yielding the biologically active griseofulvin molecule. nih.govdtu.dk

GeneEnzymeFunction in Griseofulvin Biosynthesis
gsfA Nonreducing Polyketide Synthase (NR-PKS)Assembles heptaketide backbone from 1x Acetyl-CoA and 6x Malonyl-CoA; catalyzes cyclizations to form benzophenone core. mdpi.comnih.govresearchgate.netresearchgate.net
gsfB O-methyltransferaseCatalyzes methylation at the 3-OH position of the benzophenone intermediate. nih.govuniprot.org
gsfC O-methyltransferaseCatalyzes methylation at the 9-OH position of the benzophenone intermediate to form griseophenone C. nih.govuniprot.org
gsfI Flavin-dependent HalogenaseCatalyzes the regiospecific chlorination of griseophenone C to form griseophenone B. mdpi.comnih.govuniprot.orgmdpi.com
gsfF Cytochrome P450 MonooxygenaseCatalyzes the oxidative coupling of griseophenone B to form the spirocyclic grisan scaffold. uniprot.orgdtu.dkacs.org
gsfD O-methyltransferaseCatalyzes the final methylation at the 5-OH position of the grisan intermediate. mdpi.comnih.govresearchgate.net
gsfE Dehydrogenase/ReductasePerforms the final stereospecific reduction of dehydrogriseofulvin to form griseofulvin. mdpi.comnih.govnih.govdtu.dk

Identification and Functional Analysis of the Griseofulvin Biosynthetic Gene Cluster (gsf BGC)

The genetic blueprint for griseofulvin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), denoted as the gsf BGC. The complete gsf BGC was first identified in Penicillium aethiopicum through shotgun sequencing and bioinformatic analysis. mdpi.com This cluster comprises a suite of genes encoding the enzymes necessary for the step-wise construction of the complex griseofulvin molecule.

Subsequent research involving single-gene deletions and biochemical assays has elucidated the specific roles of many of these genes. nih.govmdpi.com The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS) encoded by gsfA, which catalyzes the condensation of one acetyl-CoA starter unit and six malonyl-CoA extender units to form the heptaketide backbone. nih.govoup.com This foundational step is followed by a series of tailoring reactions, including O-methylation by GsfB and GsfC, chlorination by the halogenase GsfI, and a critical spirocycle-forming reaction catalyzed by a P450 monooxygenase, GsfF. nih.govnih.govoup.com

Functional analysis has revealed that not all genes within the identified cluster are essential for griseofulvin production. For instance, deletion of gsfA or gsfI completely abrogates biosynthesis, highlighting their critical roles. oup.comnih.gov Conversely, the deletion of other genes, such as gsfK, has been shown to have no significant impact on the production of griseofulvin in P. aethiopicum. oup.comnih.gov Two putative transcription factors, GsfR1 and GsfR2, have also been identified within the cluster, with studies suggesting that GsfR1 plays a central role in regulating the biosynthesis of griseofulvin in response to environmental cues like carbon and nitrogen availability. nih.gov

Table 1: Key Genes in the Griseofulvin Biosynthetic Gene Cluster and Their Functions

GeneEnzyme/ProteinFunction in Griseofulvin Biosynthesis
gsfANon-reducing polyketide synthase (NR-PKS)Initiates biosynthesis by forming the heptaketide backbone. mdpi.comnih.gov
gsfBO-methyltransferaseMethylates the benzophenone intermediate. nih.govoup.com
gsfCO-methyltransferaseMethylates the benzophenone intermediate. nih.govoup.com
gsfDO-methyltransferaseCatalyzes the final methylation step at the 5-OH position. nih.gov
gsfEDehydrogenasePerforms an enoylreduction in the final stages of biosynthesis. nih.gov
gsfFCytochrome P450 monooxygenaseCatalyzes the phenol (B47542) oxidative coupling to form the spirocyclic grisan core. nih.govoup.com
gsfIHalogenaseChlorinates the griseophenone intermediate. nih.govoup.com
gsfR1Transcription factorRegulates the expression of the gsf gene cluster. nih.gov

Comparative Genomics and Evolution of Griseofulvin Biosynthesis Across Fungal Taxa

Comparative genomic analyses of various griseofulvin-producing fungi have provided significant insights into the evolution and conservation of the gsf BGC. nih.govnih.gov Studies comparing the genomes of multiple fungal species, including various Penicillium and Aspergillus strains, have revealed a core set of conserved genes essential for griseofulvin production. nih.govnih.gov

A key finding from these comparative studies is the identification of a conserved set of seven gsf genes (gsfA-F and gsfI) across most griseofulvin-producing species. mdpi.com This suggests that these genes represent the minimal genetic toolkit required for the biosynthesis of the griseofulvin core structure. Interestingly, despite the wide distribution of griseofulvin production among filamentous fungi, there is a notable absence of gene rearrangements within the gsf BGC, indicating a strong selective pressure to maintain this specific gene order. nih.govnih.gov

The presence of the gsf BGC in distantly related fungal species suggests that the capacity for griseofulvin biosynthesis may have arisen multiple times independently during fungal evolution or has been subject to horizontal gene transfer. dtu.dk The fact that some species possess a more streamlined version of the gene cluster while still producing griseofulvin points to a process of reductive evolution, where non-essential genes have been lost over time. mdpi.com

Table 2: Conservation of gsf Genes Across Selected Fungal Species

GeneP. aethiopicumP. griseofulvumAspergillus alliaceus
gsfAConservedConservedConserved
gsfBConservedConservedConserved
gsfCConservedConservedConserved
gsfDConservedConservedConserved
gsfEConservedConservedConserved
gsfFConservedConservedConserved
gsfIConservedConservedConserved
gsfHPresentAbsentAbsent
gsfKPresentAbsentAbsent
gsfR2PresentAbsentAbsent

Biosynthetic Pathway Engineering and Metabolic Flux Analysis for Enhanced Griseofulvin Production

The elucidation of the griseofulvin biosynthetic pathway and its genetic underpinnings has opened avenues for enhancing its production through metabolic engineering. By understanding the flow of metabolites, or metabolic flux, through the pathway, researchers can identify and address potential bottlenecks to increase yield.

Metabolic flux analysis, often aided by isotopic tracers like Griseofulvin-13C,d3, allows for the quantification of carbon flow through central metabolic pathways and into the griseofulvin biosynthetic route. chalmers.senih.gov This can reveal, for instance, limitations in the supply of precursor molecules like acetyl-CoA and malonyl-CoA. nih.gov Strategies to enhance production can then be devised, such as overexpressing key enzymes in precursor pathways or downregulating competing metabolic pathways.

Furthermore, the principles of synthetic biology can be applied to re-engineer the griseofulvin biosynthetic pathway. This can involve the overexpression of pathway-specific transcription factors, such as gsfR1, to upregulate the entire gsf BGC. rsc.org Another approach is the heterologous expression of the gsf gene cluster in a host organism that is more amenable to industrial fermentation, potentially leading to higher titers and a more streamlined production process. rsc.org The flexibility of the biosynthetic pathway, as evidenced by the isolation of various grisan analogues from gene deletion mutants, also presents opportunities for generating novel derivatives of griseofulvin with potentially improved properties. nih.gov

Advanced Studies of Griseofulvin 13c,d3 in Molecular and Cellular Mechanisms

Investigation of Enzyme Kinetics and Catalytic Mechanisms Using Kinetic Isotope Effects

Stable isotope labeling, particularly with deuterium (B1214612) (D or 2H) and carbon-13 (13C), is a cornerstone technique for dissecting enzyme kinetics and catalytic mechanisms symeres.comwikipedia.org. The kinetic isotope effect (KIE) quantifies the change in reaction rate when an atom in a reactant is replaced by its isotope wikipedia.org. Deuterium, due to its significantly higher mass compared to protium (B1232500) (1H), can cause substantial changes in vibrational frequencies of bonds it forms, leading to measurable KIEs. These effects can reveal whether a specific bond involving the labeled atom is broken in the rate-limiting step of an enzymatic reaction symeres.comwikipedia.org. While direct studies using Griseofulvin-13C,d3 specifically for enzyme kinetics are not extensively detailed in the provided literature, the principle applies to understanding enzymatic processes involved in griseofulvin's biosynthesis or metabolism. For instance, kinetic isotope effects have been experimentally utilized to support proposed mechanisms in the biosynthesis of griseofulvin (B1672149) itself, indicating the utility of isotopic labeling in probing enzymatic transformations researchgate.net. The application of stable isotopes like 13C and 15N allows for the elucidation of reaction mechanisms and kinetics, and their use in mass spectrometry (MS) enhances specificity in various analyses symeres.com.

Detailed Analysis of Metabolic Fate and Biotransformation Pathways in Preclinical Systems

The use of stable isotope-labeled compounds like this compound is critical for detailed analysis of metabolic fate and biotransformation pathways in preclinical systems symeres.comnih.gov. The isotopic labels serve as internal standards, allowing for precise quantification of the drug and its metabolites in biological matrices using techniques such as mass spectrometry medchemexpress.comnuvisan.com. This capability is essential for understanding how the body absorbs, distributes, metabolizes, and excretes the compound (ADME studies) nih.gov. Griseofulvin is primarily metabolized in the liver, with major metabolites identified as 6-methyl-griseofulvin and its glucuronide conjugate drugbank.com. The half-life of griseofulvin is reported to be between 9 to 21 hours drugbank.com. Deuterium labeling, as present in this compound, is particularly useful for studying metabolic pathways, bioavailability, and drug interactions, as deuteration can influence pharmacokinetic profiles, potentially leading to reduced clearance rates and extended half-lives symeres.commedchemexpress.com. Tracking these labeled compounds helps researchers map the complete journey of the drug through preclinical models, identifying all drug-related components and their transformations nih.gov.

Table 2: Griseofulvin Metabolic Fate and Pharmacokinetics

ParameterDetailSource
Primary Metabolic SiteHepatic (Liver) drugbank.com
Major Metabolites6-methyl-griseofulvin and its glucuronide conjugate drugbank.com
Half-life9-21 hours (for unlabeled griseofulvin) drugbank.com
Role of Isotopic Labeling (13C, d3)Tracking drug and metabolite presence, precise quantification, metabolic pathway elucidation, internal standard for bioanalysis symeres.comnih.govmedchemexpress.comnuvisan.comscbt.com

Mechanistic Studies of Griseofulvin-Tubulin Interactions Using Labeled Probes

Griseofulvin's primary mechanism of action involves its interaction with tubulin, a key protein in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle drugbank.compatsnap.comnih.gov. The isotopic labeling in this compound facilitates detailed studies of these interactions.

Binding Kinetics and Dynamics with Microtubule Proteins

Griseofulvin binds to tubulin, affecting microtubule dynamics drugbank.commedkoo.com. Studies indicate that griseofulvin binds to tubulin with an affinity constant (Kd) of approximately 1.2 ± 0.19 x 10^4 M^-1 nih.gov. While griseofulvin requires high concentrations (>100 μM) to inhibit microtubule polymerization in vitro, it significantly suppresses the dynamic instability of microtubules at much lower concentrations (1–20 μM) nih.govnih.gov. Specifically, it has been shown to reduce the growth rate and shortening rate of isolated microtubules, suggesting a stabilization of microtubule dynamics medkoo.com. This interaction is largely reversible nih.gov. The binding of griseofulvin to tubulin can induce conformational changes in the protein nih.gov. While some reports suggest griseofulvin may bind to microtubule-associated proteins (MAPs) rather than solely tubulin subunits nih.govmdpi.com, its primary target is understood to be tubulin.

Table 1: Griseofulvin-Tubulin Interaction Parameters

ParameterValueTargetSource
Binding Affinity (Kd)1.2 ± 0.19 x 10^4 M^-1Tubulin nih.gov
IC50 (Microtubule Dynamicity Suppression)< 1 μMMicrotubule dynamics nih.gov
Concentration for G2/M Arrest20 µMHT-29 cells medkoo.com
Binding Site OverlapTaxol siteβ-tubulin H6–H7 loop mdpi.com

Interference with Mitotic Spindle Assembly and Cell Cycle Progression

By binding to tubulin, griseofulvin disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division drugbank.comscbt.compatsnap.com. This interference leads to cell cycle arrest, primarily at the prometaphase/anaphase transition (G2/M phase) medkoo.comnih.govnih.gov. The drug's ability to suppress microtubule dynamics impairs proper spindle assembly, preventing the accurate separation of chromosomes scbt.compatsnap.comebi.ac.ukkoreascience.krfrontiersin.org. This disruption of mitosis ultimately halts fungal cell division and proliferation patsnap.com. In mammalian cells, griseofulvin's effects on mitosis are generally weaker than in fungal cells, attributed to preferential binding to fungal tubulin, but it can still induce cell cycle arrest and apoptosis at higher concentrations patsnap.comfrontiersin.org.

Elucidation of Fungal Resistance Mechanisms through Isotopic Tracking

Stable isotope labeling plays a role in understanding the mechanisms of antifungal resistance by enabling the tracking of drug uptake, metabolism, and target interaction within resistant fungal strains scbt.com. Intrinsic resistance to griseofulvin has been linked to the absence of a prolonged energy-dependent transport system for the drug reviberoammicol.com. While resistance to griseofulvin has historically been rare, it is becoming more prevalent, potentially due to factors such as the widespread use of combination therapies dermnetnz.org. Isotopic tracking can help delineate whether resistance arises from altered drug metabolism, reduced cellular uptake, or modifications to the drug's target (tubulin), providing insights into how fungi evade the drug's effects symeres.comscbt.com.

Exploration of Off-Target Interactions and Potential Allosteric Modulators with this compound Analogs

While griseofulvin's primary target is tubulin, research also explores its potential interactions with other cellular components or the development of analogs that could act as allosteric modulators. Allosteric modulation involves binding to a site distinct from the active site, thereby altering protein function hotspotthera.comresearchgate.netnih.gov. Computational studies have suggested potential interactions between griseofulvin and Human Phosphodiesterase 5 (PDE5) proteins, indicating possible allosteric modulation or conformational changes researchgate.net. Allosteric sites are often less conserved evolutionarily than active sites, potentially leading to greater target specificity and reduced off-target binding, which is a desirable trait in drug development hotspotthera.comnih.gov. The development of griseofulvin analogs with specific allosteric modulatory properties could offer new therapeutic strategies by targeting proteins in a highly precise manner.

Compound List:

this compound

Applications of Griseofulvin 13c,d3 in Preclinical Drug Discovery and Development Research

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Preclinical Models

Pharmacokinetic studies are fundamental to understanding how an organism affects a drug, while pharmacodynamic studies investigate how the drug affects the organism. In preclinical models, Griseofulvin-13C,d3 is instrumental in elucidating the PK/PD profile of griseofulvin (B1672149).

Isotopically labeled compounds are invaluable for tracing the fate of a drug in a biological system. researchgate.net While direct studies detailing the use of this compound as a tracer were not prevalent in the reviewed literature, its role can be inferred from standard ADME study designs. In such studies, a labeled version of the drug is administered to animal models to track its absorption from the site of administration, its distribution into various tissues, its metabolic transformation into other compounds, and its eventual excretion from the body. researchgate.netmsdvetmanual.com

Griseofulvin is known to be deposited in keratin (B1170402) precursor cells, which is crucial for its antifungal activity. msdvetmanual.com It is primarily metabolized in the liver to 6-desmethylgriseofulvin and its glucuronide conjugate. drugbank.comnih.gov The drug and its metabolites are excreted in both urine and feces. msdvetmanual.com The use of this compound in these studies would allow for precise differentiation between the administered drug and any endogenous or contaminating compounds, thereby providing a clear picture of its ADME properties.

A core application of this compound is as an internal standard in the quantification of griseofulvin and its metabolites in biological samples from preclinical studies. nih.gov The development of robust analytical methods is essential for determining drug concentrations in plasma, urine, and tissues. nih.gov HPLC with fluorescence detection and LC-MS/MS are commonly employed for this purpose. nih.govnih.gov

In a typical pharmacokinetic study in rats, plasma concentrations of griseofulvin are measured over time following oral administration. nih.gov The use of an internal standard like this compound, which has the same chemical properties as the analyte but a different mass, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. nih.gov The major metabolites of griseofulvin, 6-demethylgriseofulvin and griseofulvic acid, can also be quantified using similar methods, with this compound serving as a reliable internal standard. nih.gov

Table 1: Pharmacokinetic Parameters of Griseofulvin in Preclinical Models

SpeciesFormulationCmax (µg/mL)Tmax (h)AUC0–12 (µg·h/mL)Half-life (h)
DogGriseofulvin0.521.751.550.81
DogGriseofulvin Inclusion Complex0.722.02.751.56

This table presents pharmacokinetic data for griseofulvin and a griseofulvin inclusion complex in dogs, illustrating the type of data generated in preclinical studies where this compound would be used for quantification. nih.govmdpi.com

In Vitro Metabolic Stability and Drug-Drug Interaction Investigations

Understanding a drug's metabolic stability and its potential to interact with other drugs is a critical component of preclinical development. This compound plays a vital role in the in vitro assays used to assess these parameters.

In vitro metabolic stability studies typically involve incubating the drug with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. nih.gov Griseofulvin is known to be metabolized by cytochrome P450 enzymes. dtu.dk The accurate quantification of the remaining parent drug at various time points is essential for determining its metabolic half-life. The inclusion of this compound as an internal standard in the analytical method (e.g., LC-MS/MS) ensures the reliability of these measurements. nih.gov

Griseofulvin has been shown to interact with numerous other drugs. drugbank.comdermnetnz.orgdrugs.comdrugs.com It can induce liver enzymes, which may decrease the concentration and effectiveness of co-administered drugs like warfarin (B611796) and oral contraceptives. dermnetnz.org Conversely, drugs like barbiturates can decrease the absorption and antifungal activity of griseofulvin. msdvetmanual.com In vitro drug-drug interaction studies, often using human liver microsomes, are conducted to investigate these potential interactions. This compound would be used as an internal standard to accurately quantify changes in the metabolism of either griseofulvin or the interacting drug, providing valuable insights into the potential for clinically significant drug interactions.

Development of Quantitative Assays for Novel Griseofulvin Analogs

The development of new analogs of existing drugs is a common strategy to improve efficacy, safety, or pharmacokinetic properties. nih.gov Research has been conducted to synthesize and evaluate griseofulvin analogs with improved solubility and metabolic stability. nih.govnih.gov

A crucial step in the development of these new chemical entities is the establishment of a validated quantitative assay to measure their concentrations in biological matrices. ijcrt.orgnih.govresearchgate.netresearchgate.net These assays, typically based on LC-MS/MS, are essential for conducting preclinical pharmacokinetic and efficacy studies. nih.gov Given its structural similarity, this compound is an ideal internal standard for the development and validation of such assays for novel griseofulvin analogs. Its use helps to ensure that the methods are accurate, precise, and robust, which is a regulatory requirement for drug development. ijcrt.org

Bioequivalence and Bioavailability Studies in Preclinical Formulations

The formulation of a drug can significantly impact its absorption and, consequently, its therapeutic effect. nih.gov Bioavailability studies are conducted to determine the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. researchgate.net Bioequivalence studies compare the bioavailability of a new formulation to a reference formulation. researchgate.netnih.gov

In preclinical settings, these studies are often performed in animal models like dogs to compare different formulations of griseofulvin, such as microsize versus ultramicrosize tablets or inclusion complexes. nih.govnih.gov The accurate measurement of drug concentrations in plasma over time is the cornerstone of these studies. europa.eu this compound, as an internal standard in the bioanalytical method, is critical for obtaining the reliable data needed to compare the pharmacokinetic profiles of different formulations and establish bioequivalence. nih.govmdpi.com

Computational and Structural Modeling of Griseofulvin 13c,d3 Interactions

Molecular Docking Simulations with Target Proteins (e.g., tubulin, enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Griseofulvin-13C,d3, this is crucial for understanding its mechanism of action at the atomic level.

Interaction with Tubulin: Griseofulvin (B1672149) is known to disrupt microtubule dynamics by binding to tubulin, a key protein in cell division. nih.govnih.gov Molecular docking studies have been employed to investigate the binding of griseofulvin and its derivatives to various human β-tubulin isotypes. nih.govnih.gov These simulations help in identifying the specific binding site, which is believed to be the taxol site, and the key amino acid residues involved in the interaction. nih.govnih.gov Docking analyses have shown that griseofulvin and its derivatives can have favorable interactions and significant binding affinities toward human β-tubulin isotypes. nih.govnih.gov The insights from these simulations are valuable for designing novel griseofulvin analogs with potentially enhanced anti-cancer properties. nih.govnih.gov

Interaction with Other Enzymes and Receptors: Beyond tubulin, molecular docking has been used to explore the interactions of griseofulvin with other potential targets. For instance, studies have investigated its binding to the main protease of SARS-CoV-2, suggesting potential antiviral applications. nih.gov In one study, a derivative of griseofulvin, M9, showed a high docking score with the main protease. nih.gov Another study explored the interaction of griseofulvin with human phosphodiesterase 5 (PDE5) proteins, using computational methods to understand potential side effects. researchgate.net Furthermore, docking studies have been performed on bacterial proteins like FtsZ, a homolog of eukaryotic tubulin, to evaluate the antibacterial potential of novel griseofulvin derivatives. mdpi.com These simulations revealed strong binding energies of griseofulvin and its derivatives with FtsZ. mdpi.com

The following table summarizes representative molecular docking results for griseofulvin and its derivatives with various protein targets.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
GriseofulvinSARS-CoV-2 Main Protease-6.8Not specified nih.gov
Griseofulvin Derivative M9SARS-CoV-2 Main Protease-9.49Not specified nih.gov
Griseofulvin Derivative A3Human ACE2-8.44Not specified nih.gov
GriseofulvinFtsZ-29.48 to -38.59 (range for derivatives)Not specified mdpi.com
Griseofulvin Derivative G6GyrB-41.55Not specified mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its target proteins, offering insights into the stability of the complex and the conformational changes that occur upon binding.

MD simulations have been used to validate the results of molecular docking studies and to assess the structural stability of griseofulvin-protein complexes. nih.govnih.gov For example, MD simulations of griseofulvin and its derivatives bound to β-tubulin isotypes have shown that most of these complexes are structurally stable. nih.govnih.gov These simulations, often run for nanoseconds, track the movements of atoms over time, allowing for the calculation of various parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). mdpi.com

A study on novel griseofulvin derivatives designed for antibacterial activity used 100 ns MD simulations to investigate the stability of the docked complexes with bacterial target proteins. mdpi.com The results indicated remarkable stability of the derivatives when interacting with the FtsZ protein. mdpi.com Similarly, MD simulations have been employed to study the stability of griseofulvin and its derivatives when bound to SARS-CoV-2 proteins, further supporting their potential as therapeutic agents. nih.gov

The binding free energy, a critical parameter for quantifying the strength of an interaction, can also be calculated from MD simulations. These calculations help in ranking different derivatives based on their binding affinity and provide a more accurate picture than docking scores alone.

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Analysis and Isotopic Effects

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, DFT can be used to analyze reaction mechanisms and to understand the effects of isotopic labeling.

The use of this compound in such studies can provide further experimental validation for the computationally predicted mechanisms. The isotopic labeling would lead to a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, which can be measured and compared with the values predicted by DFT calculations for different proposed pathways.

DFT calculations can also be used to predict various molecular properties, such as optimized geometry and electronic properties, which are crucial for understanding the molecule's behavior. researchgate.net A recent study performed DFT calculations on griseofulvin using the B3LYP functional and 6–31*G(d,p) basis set to optimize its geometry in different solvents. researchgate.net

Structure-Activity Relationship (SAR) Studies Utilizing Labeled Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. The use of labeled derivatives like this compound can be a valuable, albeit less direct, tool in SAR studies.

While SAR studies primarily focus on modifications to the core structure of griseofulvin to enhance its activity and explore its therapeutic potential, the insights gained from computational studies on the labeled compound can guide these modifications. nih.govresearchgate.netacs.org For instance, understanding the key interactions of this compound with its target through docking and MD simulations can highlight specific positions on the molecule where modifications are likely to improve binding affinity.

SAR studies on griseofulvin analogues have revealed that substituents at various positions, such as C-6, C-7, and C-6', significantly affect the antifungal activity. nih.gov Modifications at the 4, 5, 2', 3', and 4' positions have been explored to develop inhibitors of centrosomal clustering in cancer cells. researchgate.netacs.org These studies have identified analogues with significantly increased potency compared to the parent griseofulvin. researchgate.netacs.org

Future Perspectives and Emerging Research Frontiers for Griseofulvin 13c,d3

Advancements in Site-Specific and Multi-Isotopic Labeling Methodologies

Future research will likely focus on refining and expanding methodologies for site-specific and multi-isotopic labeling. This includes developing more efficient and precise techniques to incorporate isotopes like carbon-13 (¹³C) and deuterium (B1214612) (d3) at specific molecular positions within griseofulvin (B1672149). Such advancements will enable more detailed mechanistic studies, allowing researchers to trace metabolic pathways with unprecedented accuracy and to differentiate between various metabolic fates of the compound. Emerging strategies in chemical synthesis, such as late-stage functionalization and multicomponent reactions (MCRs), are expected to play a crucial role in creating a diverse array of specifically labeled griseofulvin analogs. These methods promise to increase the efficiency, sustainability, and cost-effectiveness of producing labeled compounds, thereby broadening their accessibility for research openmedscience.comthieme-connect.deimist.ma.

Integration of Griseofulvin-13C,d3 Research with Systems Biology and Multi-Omics Approaches

The integration of this compound research with systems biology and multi-omics approaches represents a significant frontier. By combining data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics, researchers can gain a holistic understanding of griseofulvin's impact on cellular networks and pathways nih.govbiobide.comfrontlinegenomics.compharmafeatures.comastrazeneca.com. Stable isotope tracing, a key application of labeled compounds, can be seamlessly integrated with these omics technologies to elucidate metabolic fluxes and understand how griseofulvin perturbs cellular metabolism symeres.comnih.govresearchgate.netmdpi.comnih.govfrontiersin.org. This integrated approach will be vital for deciphering griseofulvin's mechanism of action, identifying off-target effects, and understanding its interactions within complex biological systems, potentially revealing new therapeutic applications beyond its known antifungal activity frontiersin.org.

High-Throughput Quantitative Screening Platforms for Labeled Compounds

The development and application of high-throughput quantitative screening (HTS) platforms are crucial for efficiently analyzing labeled compounds like this compound. Future research will leverage advanced HTS technologies, including mass spectrometry-based methods (e.g., LC-MS/MS) and automated systems, to rapidly screen large compound libraries, analyze drug metabolism, and quantify molecular interactions acs.orgthermofisher.comacs.orgnih.govevotec.com. These platforms will accelerate the discovery of griseofulvin analogs with improved properties or identify new therapeutic targets by enabling precise quantification and analysis of labeled metabolites in complex biological matrices.

Discovery of Novel Biosynthetic Enzymes and Regulatory Networks

Exploring the biosynthetic pathways of griseofulvin and related natural products offers opportunities for discovering novel enzymes and understanding complex regulatory networks. Advances in genomics, bioinformatics, and synthetic biology are enabling the mining of microbial genomes for uncharacterized biosynthetic gene clusters (BGCs) helsinki.fitandfonline.comfrontiersin.orgmdpi.comfrontiersin.org. Future research will focus on identifying novel enzymes involved in griseofulvin biosynthesis, characterizing their catalytic mechanisms, and elucidating the regulatory networks that govern secondary metabolite production in fungi mdpi.comnih.govbiorxiv.orgfrontiersin.orgd-nb.info. This knowledge could lead to engineered biosynthesis of griseofulvin or its analogs, providing new sources for drug development.

Exploration of this compound in Uncharted Biological Pathways and Mechanistic Applications

Beyond its established antifungal role, this compound presents an opportunity to explore its involvement in uncharted biological pathways and to uncover novel mechanistic applications. Stable isotope labeling is a powerful tool for elucidating the precise mechanisms of drug action, drug-target interactions, and metabolic transformations aap.orgresearchgate.netresearchgate.net. Future research will utilize this compound to investigate its potential roles in cellular processes such as cell division, inflammation, and viral replication, as suggested by previous studies on griseofulvin frontiersin.orgnih.gov. Furthermore, its application in studying drug resistance mechanisms in fungi and its potential synergistic effects with other antifungal agents are areas ripe for exploration frontiersin.orgscholaris.cajmb.or.kroup.com.

Q & A

Basic: What methodological considerations are critical for synthesizing Griseofulvin-13C,d3 with high isotopic purity?

Answer:
Synthesis of this compound requires precise control over isotopic labeling to ensure minimal contamination from unlabeled precursors. Key steps include:

  • Precursor selection : Use 13C-enriched carbon sources (e.g., sodium acetate-13C) and deuterated solvents (e.g., D2O) during biosynthesis or chemical synthesis to maximize isotopic incorporation .
  • Purification : Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify isotopic enrichment (e.g., ≥98% 13C and ≥99% deuterium) .
  • Quality control : Validate purity via nuclear magnetic resonance (NMR) to confirm the absence of unlabeled byproducts, as even minor impurities can skew pharmacokinetic or metabolic tracing results .

Basic: How can researchers validate the stability of this compound in experimental storage conditions?

Answer:
Stability validation involves:

  • Accelerated degradation studies : Expose the compound to elevated temperatures (e.g., 40°C) and humidity (75% RH) over 4–6 weeks, then quantify degradation products using LC-MS/MS .
  • Isotopic integrity checks : Monitor deuterium loss via MS fragmentation patterns, as deuterium exchange with protic solvents (e.g., water) can occur during long-term storage at -20°C .
  • Best practices : Store lyophilized samples under inert gas (argon) to minimize oxidative degradation .

Advanced: How should researchers design experiments to resolve contradictory data on this compound’s bioavailability in different fungal species?

Answer:
Contradictions in bioavailability data often stem from species-specific metabolic pathways or experimental variables. Mitigate this by:

  • Controlled variable isolation : Standardize fungal culture conditions (e.g., pH, temperature) and use isogenic fungal strains to reduce genetic variability .
  • Dose-response profiling : Compare uptake kinetics across species using radiolabeled (3H) and stable isotope (13C) tracers to distinguish passive diffusion vs. active transport mechanisms .
  • Data normalization : Express bioavailability relative to fungal biomass (e.g., μg/mg dry weight) rather than absolute concentration to account for growth rate differences .

Advanced: What analytical strategies are recommended for distinguishing this compound from its metabolites in in vivo studies?

Answer:

  • High-resolution mass spectrometry (HRMS) : Use Orbitrap or Q-TOF systems to resolve isotopic clusters (e.g., 13C vs. natural abundance metabolites) with a mass accuracy ≤2 ppm .
  • Tandem MS/MS fragmentation : Identify diagnostic ions unique to the labeled parent compound (e.g., m/z shifts due to deuterium retention in specific functional groups) .
  • Chromatographic separation : Optimize LC gradients to elute metabolites before the parent compound, reducing ion suppression effects .

Basic: What statistical frameworks are appropriate for analyzing dose-dependent antifungal efficacy of this compound?

Answer:

  • Non-linear regression models : Fit dose-response curves using the Hill equation to estimate EC50 and Hill coefficients, accounting for sigmoidal behavior in fungal growth inhibition .
  • ANOVA with post-hoc tests : Compare efficacy across multiple doses (e.g., 0.1–100 μM) using Tukey’s HSD to control for Type I errors .
  • Bootstrap resampling : Assess confidence intervals for small sample sizes (n < 6) to avoid overreliance on parametric assumptions .

Advanced: How can researchers integrate this compound tracing data with transcriptomic profiling to elucidate antifungal resistance mechanisms?

Answer:

  • Multi-omics correlation : Pair stable isotope-resolved metabolomics (SIRM) with RNA-seq to link metabolic flux changes (e.g., altered ergosterol biosynthesis) to upregulated efflux pump genes (e.g., CDR1 in Candida spp.) .
  • Pathway enrichment analysis : Use tools like Gene Ontology (GO) or KEGG to identify overrepresented pathways in resistant strains exposed to sublethal this compound concentrations .
  • Time-course experiments : Sample at early (4–8 hr) and late (24–48 hr) timepoints to distinguish primary resistance mechanisms from adaptive responses .

Basic: What protocols ensure reproducibility in this compound’s solubility measurements across laboratories?

Answer:

  • Standardized solvent systems : Use pharmacopeia-grade solvents (e.g., USP methanol) and equilibrate samples at 25°C ± 0.1°C for 24 hr before filtering .
  • Validation with multiple methods : Cross-check solubility via gravimetric analysis, UV-Vis spectroscopy, and NMR to minimize method-specific biases .
  • Interlaboratory calibration : Share reference samples with collaborating labs to harmonize instrumentation (e.g., HPLC column batch variations) .

Advanced: How should researchers address ethical and methodological challenges in using this compound for animal model studies?

Answer:

  • Ethical compliance : Adhere to ARRIVE guidelines for humane endpoints and minimize animal numbers via power analysis .
  • Isotope toxicity screening : Conduct pilot studies to rule out deuterium-induced toxicity (e.g., metabolic slowdown) at labeled doses .
  • Data transparency : Publish raw MS/MS spectra and animal metadata in repositories like MetaboLights to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.